Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate is a chemical compound that belongs to the class of phosphoryl-substituted cyclopropanes. This compound is characterized by the presence of a cyclopropane ring substituted with a diphenylphosphoryl group and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate can be achieved through the reaction of (1-bromoethenyl)diphenylphosphine oxide with ethyl acetoacetate in the presence of sodium hydroxide. The reaction is typically carried out in acetonitrile at room temperature, resulting in the formation of the desired cyclopropane derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the phosphoryl group or other functional groups present in the molecule.
Substitution: The cyclopropane ring and the phosphoryl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can introduce various functional groups into the cyclopropane ring.
Scientific Research Applications
Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate involves its interaction with molecular targets through its phosphoryl and cyclopropane groups. These interactions can lead to various biochemical effects, depending on the specific context and application. The compound may act as a ligand, binding to specific proteins or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-acetyl-2-diphenylphosphorylcyclopropane-1-carboxylate: Similar in structure but with an acetyl group instead of an ethyl ester group.
Diethyl 2-diphenylphosphorylcyclopropane-1,1-dicarboxylate: Contains two carboxylate groups, providing different reactivity and applications.
Uniqueness
Ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate is unique due to its specific combination of a cyclopropane ring, a diphenylphosphoryl group, and an ethyl ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-diphenylphosphorylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19O3P/c1-2-21-17(19)18(13-14-18)22(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCBFKQOPHFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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